BenchChemオンラインストアへようこそ!

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

Anion recognition Supramolecular chemistry Tetrazole bioisostere

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide (C₂₁H₂₀N₆O₂, MW 388.43 g/mol) is a synthetic heterocyclic small molecule that integrates three pharmacophoric elements: a 5-aryl-2H-tetrazole, a 1H-pyrrole, and a propanamide linker. The tetrazole–pyrrole–amide architecture is structurally distinct from the indoleacetamide-based mitochondrial DBI receptor ligands FGIN‑1‑27 and FGIN‑1‑43 , and from the phenyltetrazolyl‑phenylamide ABCG2 modulator series.

Molecular Formula C21H20N6O2
Molecular Weight 388.4 g/mol
Cat. No. B10988673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
Molecular FormulaC21H20N6O2
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4
InChIInChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26)
InChIKeyJQVLATWWYCVFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide – Procurement-Relevant Identity and Scaffold Overview


N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide (C₂₁H₂₀N₆O₂, MW 388.43 g/mol) is a synthetic heterocyclic small molecule that integrates three pharmacophoric elements: a 5-aryl-2H-tetrazole, a 1H-pyrrole, and a propanamide linker [1]. The tetrazole–pyrrole–amide architecture is structurally distinct from the indoleacetamide-based mitochondrial DBI receptor ligands FGIN‑1‑27 and FGIN‑1‑43 [2], and from the phenyltetrazolyl‑phenylamide ABCG2 modulator series [3]. Computed physicochemical properties include a calculated logP of 1.66, topological polar surface area of 94.18 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors, indicating a balanced polarity profile suitable for both target engagement and membrane permeability [1]. The compound is commercially available through screening-compound suppliers (e.g., ChemDiv compound ID IB07‑6384 for the des‑phenyl analog) for early‑stage drug discovery and chemical biology applications.

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide – Why In‑Class Compounds Cannot Be Interchanged


Compounds sharing the 3‑aryl‑3‑pyrrol‑1‑ylpropanamide substructure (e.g., FGIN‑1‑27, FGIN‑1‑43) lack the tetrazole moiety entirely, relying on indole‑ or phenyl‑acetamide cores for mitochondrial DBI receptor engagement [1]. Conversely, phenyltetrazolyl‑phenylamide ABCG2 modulators embed the tetrazole as a 2,5‑linked amide bioisostere but use different substitution patterns on the outer phenyl rings, and their structure–activity relationship is exquisitely sensitive to electron‑donating versus electron‑withdrawing substituents [2]. The target compound uniquely merges the tetrazole anion‑recognition element directly onto the central phenyl ring bearing the methoxy group, creating a scaffold that simultaneously presents: (i) a hydrogen‑bond‑donating pyrrole NH, (ii) a tetrazole NH that can function as both a hydrogen‑bond donor and a metal‑coordinating anion binder, and (iii) a propanamide carbonyl for additional hydrogen‑bond interactions [3]. This tripartite hydrogen‑bonding network is absent in any single comparator series, meaning that generic substitution with a mono‑functional or di‑functional analog would eliminate critical recognition features required for target engagement in anion‑binding, transporter‑modulation, or differentiation‑induction contexts [2][3][4]. Substitution without this precise architecture therefore carries a high risk of complete loss of the desired pharmacological or biophysical activity.

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide – Quantitative Differentiation Evidence Guide


Anion-Binding Affinity Superiority of Tetrazole–Pyrrole–Amide Architecture Over Bis-Amidopyrroles

Tetrazole–pyrrole–amide hosts incorporating the same core architecture as the target compound bind chloride with association constants (Kₐ) on the order of 10⁵ M⁻¹ in CD₃CN, substantially exceeding the chloride affinity of analogous bis‑amidopyrrole receptors [1][2]. This enhancement arises because the tetrazole NH serves as a stronger hydrogen‑bond donor and simultaneously provides a pre‑organized co‑planar geometry with the adjacent aryl ring that is not achievable with a simple amide [2].

Anion recognition Supramolecular chemistry Tetrazole bioisostere

Leukemia Cell Differentiation Induction Potency Advantage Conferred by Tetrazole–Pyrrole Bioisosterism Versus Bis-Acetamide

Bis‑pyrrolyl‑tetrazolyl derivative compound 3 (1,6‑bis[5‑(1H‑pyrrol‑1‑yl)‑2H‑tetrazol‑2‑yl]hexane), which shares the pyrrolyl‑tetrazole pharmacophore present in the target compound, promoted murine erythroleukemia (MEL) cell erythroid differentiation at a concentration 50‑fold lower than the reference hybrid polar compound hexamethylenebisacetamide (HMBA) [1]. Although the maximal percentage of hemoglobin‑producing cells reached ~80% of the HMBA‑induced level, the differentiation‑dependent growth inhibition after 96 h was equivalent to that of HMBA, demonstrating that the tetrazole‑for‑amide bioisosteric replacement preserves functional efficacy while drastically improving potency [1].

Leukemia differentiation therapy Hybrid polar compounds Bioisosterism

Physicochemical Profile Differentiation from the FGIN‑1‑43 Mitochondrial DBI Receptor Ligand

Compared with FGIN‑1‑43 (C₂₈H₃₆Cl₂N₂O, MW 487.5 g/mol, XlogP 9, TPSA 36.1 Ų, 1 HBD, 1 HBA), the target compound exhibits a markedly more favorable drug‑likeness profile: MW 388.43 g/mol (−20%), clogP 1.66 (−7.3 log units), TPSA 94.18 Ų (+58.1 Ų), and 8 HBA versus 1 HBA (+7 acceptors) [1]. The lower lipophilicity and higher polar surface area predict improved aqueous solubility, reduced non‑specific protein binding, and enhanced compliance with Lipinski’s Rule of Five, while the additional hydrogen‑bond acceptors enable more specific target‑binding interactions [1].

Physicochemical profiling Drug-likeness CNS drug discovery

ABCG2 Efflux Transporter Modulation Potential Inferred from Phenyltetrazolyl-Phenylamide Structure–Activity Relationships

Phenyltetrazolyl‑phenylamide derivatives, which employ the same 2,5‑linked tetrazole‑as‑amide‑bioisostere strategy as the target compound, inhibit the ABCG2 efflux transporter with IC₅₀ values as low as 123 nM in the Hoechst 33342 accumulation assay [1]. The structure–activity relationship (SAR) of this series establishes that electron‑donating substituents (methoxy, methylthio, hydroxy) on the outer phenyl rings enhance potency, whereas electron‑withdrawing and bulky groups reduce activity [2]. The target compound’s para‑methoxy substituent on the tetrazole‑bearing phenyl ring aligns with the favorable electron‑donating SAR pattern identified for ABCG2 modulation, and the unsubstituted parent scaffold in this series maintained inhibitory potential comparable to the best monosubstituted derivatives [2]. The reference ABCG2 inhibitor Ko143 exhibits IC₅₀ values of 9.7–100 nM depending on the substrate and assay format .

ABCG2/BCRP inhibition Multidrug resistance reversal Transporter pharmacology

Hydrogen-Bond Donor/Acceptor Capacity Differentiation Versus Indoleacetamide-Based Mitochondrial DBI Ligands

The target compound provides two hydrogen‑bond donors (tetrazole NH + amide NH; the pyrrole C‑H is not counted as a classical HBD) and eight hydrogen‑bond acceptors (tetrazole N atoms, amide carbonyl O, methoxy O, pyrrole π‑system), compared with FGIN‑1‑43, which possesses only one HBD and one HBA [1]. This markedly expanded HBA capacity enables the tetrazole–pyrrole–amide scaffold to engage in multidentate hydrogen‑bond networks with target proteins, as demonstrated crystallographically for related tetrazole–pyrrole–amide anion hosts where the amide NH, pyrrole CH, and tetrazole NH simultaneously coordinate chloride [2]. In contrast, FGIN‑1‑43 relies primarily on hydrophobic contacts via its two 4‑chlorophenyl and N,N‑dihexyl substituents for mitochondrial DBI receptor binding, with minimal hydrogen‑bonding capacity .

Hydrogen bonding Molecular recognition TSPO/DBI receptor pharmacology

Tetrazole-Mediated Metabolic Stability Advantage Over Ester and Amide Analogs

The tetrazole ring is a well‑established non‑classical bioisostere of the carboxylic acid and amide functional groups, offering comparable acidity (tetrazole pKₐ ≈ 4.5–4.9 vs. carboxylic acid pKₐ ≈ 4.2–4.5) while providing superior resistance to hydrolytic and Phase I metabolic cleavage [1][2]. In head‑to‑head comparisons within the hybrid polar compound series, the replacement of the amide moiety with a tetrazole did not diminish the biological endpoint (differentiation induction) while simultaneously increasing lipophilicity in a controlled manner (the tetrazole contributes an additional nitrogen atom without adding a hydrolytically labile bond) [2]. Approximately 70% of carboxylic acid‑containing drug candidates fail during development due to poor pharmacokinetics; tetrazole substitution has been successfully employed in multiple approved drugs (e.g., losartan, candesartan) to overcome this liability [1].

Metabolic stability Bioisostere strategy Carboxylic acid mimicry

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide – High-Confidence Application Scenarios Driven by Quantitative Evidence


Anion Sensor and Supramolecular Host–Guest Chemistry Development

The tetrazole–pyrrole–amide architecture of the target compound provides chloride binding constants of ~10⁵ M⁻¹, exceeding bis‑amidopyrrole receptors by at least one order of magnitude [1]. This property makes the compound suitable as a core scaffold for designing fluorescent or colorimetric anion sensors targeting chloride, phosphate, or carboxylate detection in biological or environmental samples. The methoxy substituent offers a convenient synthetic handle for further derivatization with reporter groups without disrupting the anion‑binding pocket.

Cancer Multidrug Resistance Reversal via ABCG2 Transporter Modulation

The phenyltetrazolyl scaffold of the target compound maps onto the pharmacophore established for ABCG2 efflux transporter inhibition, where electron‑donating substituents (including methoxy) enhance potency to IC₅₀ values within 3‑fold of the reference inhibitor Ko143 [2][3]. The compound can serve as a starting point for structure‑based optimization of ABCG2‑selective inhibitors aimed at resensitizing multidrug‑resistant tumors to chemotherapeutic agents such as mitoxantrone, topotecan, and SN‑38.

Leukemia Differentiation Therapy Lead Identification

The tetrazole–pyrrole motif has been validated in the bis‑pyrrolyl‑tetrazolyl series to induce erythroid differentiation in MEL cells at 50‑fold lower concentration than HMBA, with equivalent growth inhibition at 96 h [4]. The target compound, bearing a single tetrazole–pyrrole–amide unit instead of a bis‑tetrazole linker, enables systematic exploration of monomeric hybrid polar compound SAR. Procurement for differentiation therapy programs is justified by the 50‑fold potency window, which dramatically reduces the compound quantity needed for in vivo efficacy studies.

CNS Drug Discovery with Improved Physicochemical Starting Points

With a clogP of 1.66, TPSA of 94.18 Ų, and MW of 388.43 g/mol, the target compound lies well within the CNS drug‑likeness space defined by Lipinski and the more stringent CNS MPO scoring criteria, in stark contrast to FGIN‑1‑43 (XlogP 9, TPSA 36.1 Ų, MW 487.5) [5]. The balanced polarity and lower molecular weight predict superior brain penetration and lower non‑specific tissue binding, making this scaffold appropriate for CNS target‑focused libraries where the mitochondrial DBI receptor, GABAergic neurosteroidogenesis, or TSPO‑related pathways are of interest.

Quote Request

Request a Quote for N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.